molecular formula C10H19N3 B11735456 propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735456
M. Wt: 181.28 g/mol
InChI Key: IJWGRKKTHTXLIV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Propyl[(1-Propyl-1H-Pyrazol-5-Yl)Methyl]Amine

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound is derived from the pyrazole ring’s substitution pattern and the alkylamine side chain. According to IUPAC rules, the parent structure is pyrazole, a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The compound’s full name is N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine , reflecting:

  • A propyl group (-CH2CH2CH3) attached to the pyrazole ring’s nitrogen at position 1.
  • A methylpropan-1-amine substituent (-CH2NHCH2CH2CH3) at position 3 of the pyrazole ring .

This nomenclature prioritizes the lowest locants for substituents, ensuring unambiguous identification. The “1H” descriptor specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H19N3 , calculated as follows:

  • Pyrazole core : C3H3N2 (3 carbons, 3 hydrogens, 2 nitrogens).
  • N1-propyl group : C3H7 (3 carbons, 7 hydrogens).
  • C3-methylpropan-1-amine : C4H9N (4 carbons, 9 hydrogens, 1 nitrogen).
Property Value
Molecular formula C10H19N3
Molecular weight (g/mol) 181.28
Degree of unsaturation 3 (1 ring + 1 double bond)

The molecular weight aligns with mass spectrometry data, confirming the absence of isotopic variants or adducts in the pure compound .

Structural Features of the Pyrazole Core and N-Substituents

The pyrazole ring exhibits aromaticity due to a conjugated π-system comprising six electrons (4 from the double bonds and 2 from the lone pairs of N2). Key structural features include:

  • Nitrogen positions : N1 bears the propyl group, while N2 remains unsubstituted, participating in conjugation.
  • Substituent orientation : The methylpropan-1-amine group at C3 adopts a planar configuration, allowing resonance with the ring’s π-system .

The N-propyl group introduces steric bulk, potentially hindering rotation about the N1-C bond. In contrast, the methylene bridge (-CH2-) linking the amine to C3 permits flexibility, enabling conformational isomerism.

Isomeric Considerations and Tautomeric Behavior

This compound exhibits two primary forms of isomerism:

Positional Isomerism

Alternative substitution patterns on the pyrazole ring may yield isomers. For example, relocating the propyl group from N1 to N2 would produce N-[(1-propyl-1H-pyrazol-4-yl)methyl]propan-1-amine, distinguishable via NMR or X-ray crystallography .

Tautomerism

Pyrazole derivatives undergo prototropic tautomerism , where the hydrogen atom shifts between N1 and N2. While the 1H-tautomer dominates in this compound, equilibrium with the 2H-tautomer is possible under specific conditions (e.g., pH changes or thermal excitation) :

$$
\text{1H-tautomer} \rightleftharpoons \text{2H-tautomer}
$$

The equilibrium constant favors the 1H form due to stabilization from the N1-propyl group’s electron-donating inductive effect .

Stereoisomerism

No chiral centers are present in the molecule, as confirmed by its symmetrical substituents and planar geometry. Thus, stereoisomers are not observed.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

IJWGRKKTHTXLIV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole core is traditionally synthesized by reacting hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate and propylhydrazine undergo cyclization under acidic conditions to form 1-propyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis and decarboxylation yield 1-propyl-1H-pyrazole, which is then functionalized.

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : HCl or H₂SO₄

  • Yield : 60–70%

N-Alkylation of Pyrazole Intermediates

The intermediate 1-propyl-1H-pyrazole undergoes N-alkylation with propylamine derivatives. For instance, reacting 1-propyl-1H-pyrazole with chloromethylpropylamine in the presence of a base like K₂CO₃ introduces the methylamine side chain.

Optimization Challenges :

  • Regioselectivity : Competing alkylation at both nitrogen atoms of the pyrazole ring.

  • Side Reactions : Over-alkylation leading to quaternary ammonium salts.

Direct Preparation from Primary Amines

A recent breakthrough reported in The Journal of Organic Chemistry (2021) enables direct synthesis of N-substituted pyrazoles from primary aliphatic amines, bypassing traditional multistep routes. This method uses O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor to facilitate C–N bond formation.

Reaction Mechanism

The process involves:

  • Nitrene Transfer : O-(4-nitrobenzoyl)hydroxylamine generates a nitrene intermediate, which inserts into the C–H bond of the amine.

  • Cyclization : The resulting imine undergoes cyclization with a β-diketone (e.g., 2,4-pentanedione) to form the pyrazole ring.

General Procedure :

  • Mix primary amine (1.0 mmol), β-diketone (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF.

  • Heat at 85°C for 1.5 hours.

  • Purify via column chromatography.

Case Study: Synthesis of this compound

Using propylamine and 2,4-pentanedione, the reaction achieves a 38% yield after chromatography. Key spectroscopic data includes:

  • ¹H NMR (CDCl₃) : δ 5.70 (s, 1H, pyrazole-H), 2.32 (s, 3H, CH₃), 1.76 (s, 2H, CH₂).

  • ¹³C NMR : δ 144.6 (pyrazole-C), 53.3 (N–CH₂).

Comparative Analysis of Synthetic Methods

Method Yield Advantages Disadvantages
Traditional Cyclization60–70%Well-established protocolMultistep, low atom economy
Direct Amine Functionalization38%One-pot synthesis, shorter reaction timeModerate yield, requires chromatography

The direct method reduces synthesis steps but suffers from lower yields due to competing side reactions. Traditional routes, while longer, offer higher predictability and scalability.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Synthesis

The nitrene intermediate can undergo undesired reactions:

  • Dimerization : Forms hydrazine byproducts.

  • Over-oxidation : Converts amines to nitro compounds.

Solvent and Temperature Effects

  • DMF : Enhances nitrene stability but may degrade at high temperatures.

  • Temperature : Reactions above 90°C favor side products; optimal range is 80–85°C.

Advanced Optimization Strategies

Catalytic Additives

Adding Cu(I) salts (e.g., CuCl) increases yield to 45% by stabilizing reactive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 30 minutes improves yield to 50% while reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity Source
Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (hypothetical) C11H20N4 208.31 Pyrazole-5-yl, N-propyl N/A N/A Inferred
Methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine C9H16N4 180.25 Pyrazole-4-yl, N-methyl EN300-229849 95%
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine C9H15F3N4 236.24 Pyrazole-5-yl, trifluoroethyl, N-propyl 1856027-21-8 N/A
{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine C13H16FN3 233.29 Pyrazole-5-yl, 3-fluorophenyl, N-methyl N/A N/A
(1-p-tolyl-1H-pyrazol-5-yl)-hydrazine C10H12N4 188.23 Pyrazole-5-yl, p-tolyl, hydrazine N/A N/A
Key Observations:

Substituent Position Effects: The position of the substituent on the pyrazole ring (e.g., 4- vs. 5-position) influences electronic properties. For instance, methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (4-position substitution) may exhibit different hydrogen-bonding interactions compared to 5-position analogs .

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group in propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine introduces strong electron-withdrawing effects, likely reducing basicity of the amine and increasing metabolic stability . Propyl and methyl groups (electron-donating) may enhance solubility in non-polar solvents compared to fluorinated analogs.

Functional Group Diversity :

  • Hydrazine derivatives (e.g., (1-p-tolyl-1H-pyrazol-5-yl)-hydrazine) are prone to cyclization reactions, forming fused heterocycles like pyrazolotriazolopyrimidines, which are pharmacologically relevant .

Inferred Physicochemical Properties

  • Solubility : Higher molecular weight compounds (e.g., fluorophenyl derivatives) may exhibit lower aqueous solubility due to increased hydrophobicity.

Biological Activity

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by dual pyrazole moieties connected through a methylamine linkage. This structural arrangement contributes to its chemical reactivity and biological interactions. Pyrazole derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological effects.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Anticancer Activity : Exhibiting cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : Showing effectiveness against bacterial and fungal strains.

Biological Activity Spectrum

Research has demonstrated that compounds containing pyrazole structures exhibit a range of biological activities. Below is a summary of key findings related to the biological activity of this compound and similar compounds.

Biological Activity Effect/Outcome Reference
AnticancerSignificant cytotoxicity against A549 cell line (IC50 = 26 µM)
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulation of inflammatory markers

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Anticancer Studies :
    • Wei et al. reported that certain pyrazole derivatives showed significant inhibitory effects on A549 lung cancer cells, with IC50 values indicating potent anticancer activity .
    • Xia et al. synthesized 1-arylmethyl-3-aryl-1H-pyrazole derivatives that induced significant apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Activity :
    • A study by Argade et al. demonstrated that novel pyrazole-containing compounds exhibited strong antibacterial properties against various strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects :
    • Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory diseases.

Computational Studies

Recent advancements in computational methods have facilitated the prediction of biological activity for pyrazole derivatives. Structure-activity relationship (SAR) modeling has been employed to identify potential therapeutic candidates based on their structural features . These predictive tools are essential for guiding future experimental designs.

Q & A

Q. What are the optimal synthetic routes for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step alkylation or condensation reactions. A common method is the alkylation of pyrazole derivatives (e.g., 1-propyl-1H-pyrazole-5-carbaldehyde) with propylamine in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) and inert atmospheres improve reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and amine proton environments.
  • IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹).
  • X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, including bond angles and torsion angles between the pyrazole and amine groups.
  • Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at specific positions on the pyrazole ring influence the compound's biological activity, and what computational methods are used to predict these effects?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -F) at the pyrazole’s 3-position enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2). Propyl chain length affects lipophilicity and membrane permeability .
  • Computational methods :
  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins.
  • QSAR models correlate substituent properties (e.g., Hammett constants) with bioactivity, guiding rational design .

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies involving this compound?

  • Assay standardization : Validate bioactivity using consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme isoforms (e.g., COX-2 vs. COX-1).
  • Dose-response analysis : Compare EC₅₀ values under identical conditions (pH, temperature).
  • Metabolic stability testing : Assess whether in vitro results align with in vivo pharmacokinetics using liver microsomes .

Q. What in vitro and in vivo models are recommended for evaluating the compound's pharmacokinetic and toxicity profiles?

  • In vitro :
  • Caco-2 cells for intestinal absorption.
  • CYP450 inhibition assays to predict drug-drug interactions.
    • In vivo :
  • Rodent models for bioavailability and half-life studies.
  • Zebrafish embryos for acute toxicity screening.
    • Analytical methods : LC-MS/MS quantifies plasma concentrations, while histopathology assesses organ toxicity .

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